molecular formula C18H16ClN3OS B5554769 2-benzyl-N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide

2-benzyl-N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide

Cat. No. B5554769
M. Wt: 357.9 g/mol
InChI Key: AKEHGSDJPMDCSF-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their potential in various applications due to their unique structural and chemical properties. Such compounds are often explored for their biological activities, including potential cytotoxic effects against various cancer cell lines, as illustrated in studies of related thiadiazole, pyridine, and thiazole derivatives.

Synthesis Analysis

Synthesis approaches for similar compounds typically involve multi-step chemical reactions, including cyclization processes, halogenation, and condensation reactions. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives involves the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot process, followed by oxidation to produce thiadiazolo[2,3-a]pyridine derivatives (Adhami et al., 2014).

Molecular Structure Analysis

Crystal structure determination and molecular geometry optimization are crucial for understanding the molecular structure. X-ray single-crystal diffraction is a common technique used to determine the positions of atoms, bond lengths, bond angles, and dihedral angles in the molecule, providing insights into the compound's three-dimensional configuration (Dani et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and potential for forming complexes, as well as the effects of substituents on the molecule's reactivity and properties, are key areas of study. For example, coordination of derivative ligands to copper(II) ions results in the formation of complexes with significant cytotoxicity against certain cancer cell lines (Adhami et al., 2014).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystal structure, are analyzed through various spectroscopic and crystallographic methods. These properties are influenced by the molecular structure and the presence of specific functional groups.

Chemical Properties Analysis

The compound's chemical properties, such as reactivity towards other chemicals, stability under various conditions, and potential biological activities, are determined through experimental studies and theoretical calculations. The design of inhibitors targeting specific enzymes or receptors often involves detailed analysis of the compound's interaction with biological molecules (Allan et al., 2009).

Scientific Research Applications

Synthesis and Derivative Studies

  • Synthetic Pathways and Derivatives : Research has involved synthesizing various tetrahydropyrimidine-2-thione and thiazolo[3,2-a]pyrimidine derivatives, showcasing the compound's role as a key intermediate in the synthesis of heterocyclic compounds. This area explores the compound's versatility in forming different derivatives with potential pharmacological activities (Fadda et al., 2013).

  • Catalytic Functions and Transformations : Studies have also focused on the compound's utility in catalytic transformations, demonstrating its efficacy in creating novel heterocyclic structures. This includes the formation of thiadiazoles through oxidative dimerization of thioamides, indicating the compound's potential as a catalyst or reactant in organic synthesis (Takikawa et al., 1985).

Biological Activity and Pharmacological Potential

  • Antimicrobial and Anti-inflammatory Properties : The synthesis of thiazolo[3,2-a]pyrimidine derivatives has shown some compounds to exhibit moderate anti-inflammatory activities. This suggests the potential pharmacological applications of derivatives in treating inflammatory conditions (Tozkoparan et al., 1999).

  • Cytotoxic Activities : Research into thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes has demonstrated significant cytotoxicity against various cancer cell lines. This highlights the compound's relevance in developing novel anticancer agents (Adhami et al., 2014).

Structural and Mechanistic Insights

  • Structural Analysis and Complex Formation : Studies have also delved into the crystal structure analysis of derivatives, offering insights into the molecular configuration and interaction patterns that could influence biological activity. This includes the analysis of tin(IV) complexes with benzimidazole derivatives, providing a foundation for understanding the structural basis of the compound's reactivity and potential binding mechanisms (Kabanos et al., 1992).

  • Metabolism and Disposition : Research on the orexin 1 and 2 receptor antagonist SB-649868, a compound related to 2-benzyl-N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide, has provided valuable information on its metabolism and disposition in humans. This includes the identification of principal metabolites and the understanding of elimination pathways, crucial for drug development processes (Renzulli et al., 2011).

properties

IUPAC Name

2-benzyl-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-22(11-14-8-5-9-20-17(14)19)18(23)15-12-24-16(21-15)10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEHGSDJPMDCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(N=CC=C1)Cl)C(=O)C2=CSC(=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide

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